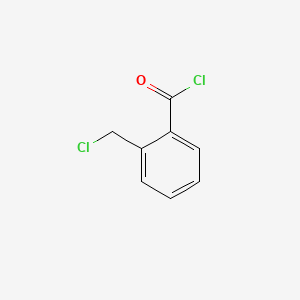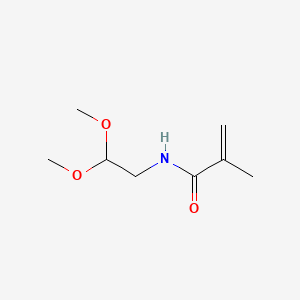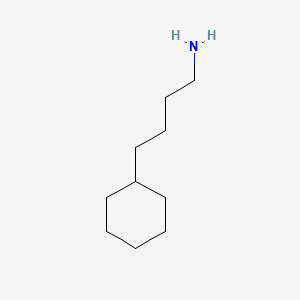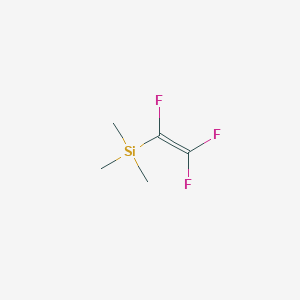
Silane, trimethyl(trifluoroethenyl)-
Descripción general
Descripción
Silane, trimethyl(trifluoroethenyl)- is an organosilicon compound characterized by the presence of a trifluorovinyl group attached to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, trimethyl(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of chlorotrifluoroethylene with trimethylsilyl chloride in the presence of an alkyllithium reagent such as t-butyllithium. The reaction is typically carried out in an inert atmosphere at low temperatures, followed by gradual warming to room temperature and fractional distillation to obtain the product .
Industrial Production Methods: Industrial production methods for trifluorovinyltrimethylsilane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Silane, trimethyl(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluorovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: Silane, trimethyl(trifluoroethenyl)- can be polymerized to form fluorine-containing polymers with unique properties.
Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyltrimethylsilane include alkyllithium compounds, chlorosilanes, and various electrophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving trifluorovinyltrimethylsilane depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted trifluorovinyl compounds, while addition reactions can produce complex organosilicon compounds .
Aplicaciones Científicas De Investigación
Silane, trimethyl(trifluoroethenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organofluorine compounds and polymers.
Biology: The compound’s unique reactivity makes it useful in the development of fluorinated biomolecules for biological studies.
Medicine: Silane, trimethyl(trifluoroethenyl)- derivatives are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism by which trifluorovinyltrimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluorovinyl group is highly reactive, allowing it to form strong bonds with other atoms and molecules. This reactivity is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilize the transition states and intermediates in chemical reactions .
Comparación Con Compuestos Similares
Trifluoromethyltrimethylsilane: Another organosilicon compound with a trifluoromethyl group instead of a trifluorovinyl group.
Trifluoromethylsilane: A simpler compound with a trifluoromethyl group attached to a silicon atom.
Uniqueness: Silane, trimethyl(trifluoroethenyl)- is unique due to the presence of the trifluorovinyl group, which imparts distinct reactivity compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in the synthesis of complex fluorinated molecules and materials .
Propiedades
IUPAC Name |
trimethyl(1,2,2-trifluoroethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3Si/c1-9(2,3)5(8)4(6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNVSCFNCGXMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458636 | |
| Record name | Silane, trimethyl(trifluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427-33-4 | |
| Record name | Silane, trimethyl(trifluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
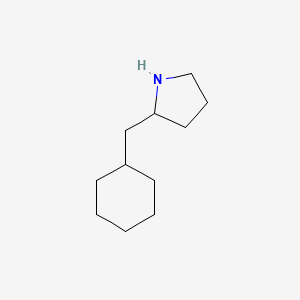
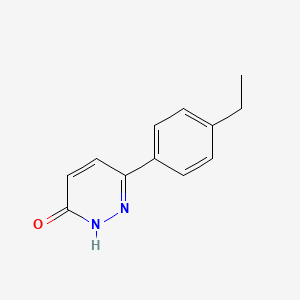
![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)
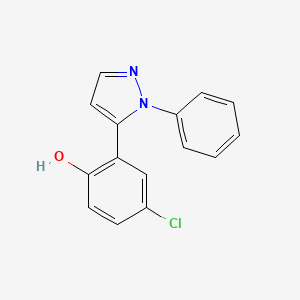
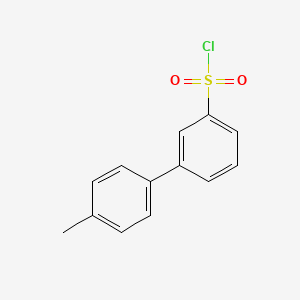
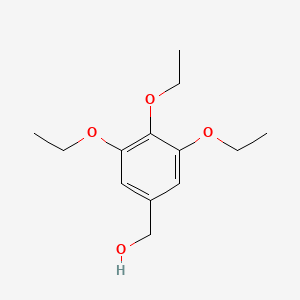
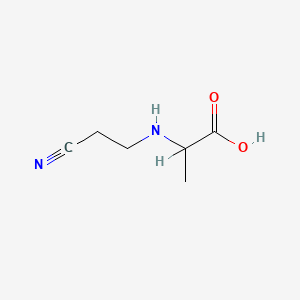
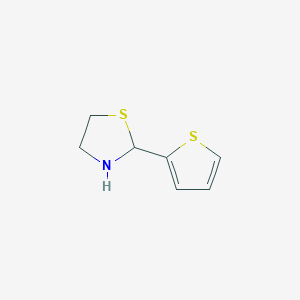
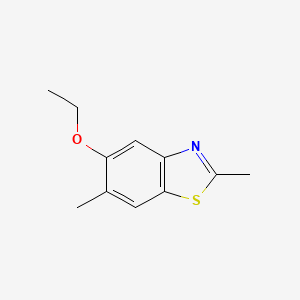
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)

